

# Application Notes and Protocols for In Vivo Models of PKD2 Function

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## Introduction

Polycystic Kidney Disease (PKD) is a group of genetic disorders characterized by the development of numerous cysts in the kidneys. Autosomal Dominant Polycystic Kidney Disease (ADPKD), one of the most common inherited human diseases, is primarily caused by mutations in the PKD1 or PKD2 genes. The PKD2 gene encodes Polycystin-2 (PC2), a calcium-permeable cation channel that plays a critical role in various cellular processes. Understanding the in vivo function of PKD2 is crucial for elucidating disease pathogenesis and developing effective therapies. This document provides detailed application notes and protocols for utilizing key in vivo models—mouse, zebrafish, and *C. elegans*—to study PKD2 function.

## In Vivo Models for Studying PKD2 Function

A variety of in vivo models have been developed to investigate the roles of PKD2 in both normal physiology and disease. Each model offers unique advantages for studying different aspects of PKD2 biology.

- **Mouse Models:** Mammalian models, particularly mice, are invaluable for studying ADPKD pathogenesis due to their physiological similarity to humans. Various genetically engineered mouse models of Pkd2 have been created, including conventional knockouts, conditional knockouts, and models with specific mutations.<sup>[1][2]</sup> Conditional knockout models, utilizing

systems like Cre-loxP, are particularly powerful as they allow for tissue-specific and time-controlled inactivation of Pkd2, bypassing the embryonic lethality observed in conventional knockout mice.[1][3]

- **Zebrafish Models:** The zebrafish (*Danio rerio*) is a powerful vertebrate model for developmental biology and disease modeling.[4] Its external fertilization, transparent embryos, and rapid development make it ideal for high-throughput screening and in vivo imaging of organogenesis, including kidney development.[4][5] Knockdown of pkd2 in zebrafish using morpholino antisense oligonucleotides leads to phenotypes that recapitulate aspects of ADPKD, such as the formation of pronephric cysts.[6][7][8]
- **C. elegans Models:** The nematode *Caenorhabditis elegans* provides a genetically tractable system to study the conserved functions of polycystins. The *C. elegans* homologs of PKD1 and PKD2 are *lov-1* and *pkd-2*, respectively.[9] These genes are co-expressed in male-specific sensory neurons and are essential for certain mating behaviors.[9][10] This model is particularly useful for genetic screens to identify modifiers of polycystin function and for studying the roles of these proteins in sensory cilia.[11][12]

## Quantitative Data from In Vivo PKD2 Models

The following tables summarize key quantitative data obtained from various in vivo models of PKD2 dysfunction, providing a comparative overview of disease-related phenotypes.

Table 1: Renal Phenotypes in Pkd2 Mouse Models

Mouse Model	Age	Kidney Weight/Body Weight (%)	Cystic Index (%)	Serum Creatinine (mg/dL)	Reference
Pkd1RC <sup>-/-</sup> ; Pkd2 <sup>+/+</sup>	16 weeks	~4.5	~30	~0.4	<a href="#">[3]</a>
Pkd1RC <sup>-/-</sup> ; Pkd2 $\Delta$ 17/ $\Delta$ 17	16 weeks	~3.0	~20	~0.3	<a href="#">[3]</a>
Pkd2Cre/Flpo (Cystic)	16 weeks	~6.0	~40	Not Reported	<a href="#">[13]</a>
Pkd2Cre/Flpo (PC2-HA re-expression)	16 weeks	~2.0	~10	Not Reported	<a href="#">[13]</a>

Table 2: Phenotypes in Zebrafish pkd2 Morphants

Phenotype	Wild-type Control	pkd2 Morphant	Measurement	Reference
Pronephric Cysts	Absent	Present	Qualitative	<a href="#">[7]</a> <a href="#">[8]</a>
Dorsal Body Curvature	Absent	Present	Qualitative	<a href="#">[7]</a> <a href="#">[8]</a>
PC2 expression in KV cilia	100%	~27%	Percentage of cilia with PC2 signal	<a href="#">[14]</a>
CFTR-GFP accumulation	Basal	Apical	Cellular localization	<a href="#">[14]</a>

Table 3: Mating Behavior in C. elegans pkd-2 Mutants

Behavior	Wild-type (N2)	pkd-2(sy606)	lov-1(sy582)	pkd-2;lov-1 double mutant	Reference
Response to contact	Efficient	Defective	Defective	Defective	<a href="#">[10]</a>
Vulva location	Efficient	Defective	Defective	Defective	<a href="#">[10]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study PKD2 function in mouse, zebrafish, and *C. elegans* models.

### Protocol 1: Generation of Conditional Knockout Mice for Pkd2

This protocol describes the generation of mice with a conditional knockout of the Pkd2 gene using the Cre-loxP system.[\[1\]](#)[\[3\]](#)

Materials:

- Pkd2flox/flox mice (containing loxP sites flanking a critical exon of Pkd2)
- Cre-driver mouse line (expressing Cre recombinase in a tissue-specific manner)
- Standard mouse breeding and genotyping reagents

Procedure:

- Breeding: Cross Pkd2flox/flox mice with the desired Cre-driver mouse line.
- Genotyping: Genotype the offspring to identify mice that are heterozygous for the floxed allele and carry the Cre transgene (Pkd2flox/+; Cre+).
- Second Cross: Intercross the Pkd2flox/+; Cre+ mice to generate mice that are homozygous for the floxed allele and carry the Cre transgene (Pkd2flox/flox; Cre+). These are the conditional knockout mice.

- Control Groups: Use littermates with genotypes Pkd2flox/flox; Cre-, Pkd2flox/+; Cre+, and wild-type as controls.
- Phenotypic Analysis: Analyze the conditional knockout mice for the development of cysts and other relevant phenotypes at various time points. This includes kidney histology and measurement of the cyst index (see Protocol 2).

## Protocol 2: Kidney Histology and Cyst Index Measurement in Mice

This protocol details the histological analysis of mouse kidneys to assess cyst formation and progression.<sup>[8]</sup><sup>[15]</sup>

### Materials:

- 4% paraformaldehyde (PFA) in PBS
- Ethanol series (70%, 80%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Hematoxylin and eosin (H&E) staining reagents
- Microscope with imaging software (e.g., ImageJ)

### Procedure:

- Tissue Fixation: Perfuse the mouse with PBS followed by 4% PFA. Dissect the kidneys and fix them in 4% PFA overnight at 4°C.
- Dehydration and Embedding: Dehydrate the kidneys through a graded ethanol series, clear in xylene, and embed in paraffin wax.
- Sectioning: Cut 5 µm sections using a microtome and mount them on glass slides.

- H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin according to standard protocols.
- Imaging: Acquire images of the entire kidney section using a slide scanner or a microscope with a motorized stage.
- Cyst Index Quantification:
  - Open the kidney image in ImageJ.
  - Define a cyst as any tubular structure with a diameter significantly larger than that of a normal tubule (e.g., >3 standard deviations above the mean diameter of normal tubules in control kidneys).
  - Manually or using an automated thresholding method, select the cystic areas.
  - Measure the total area of the kidney section and the total area of the cysts.
  - Calculate the cystic index as:  $(\text{Total Cystic Area} / \text{Total Kidney Area}) \times 100\%$ .

## Protocol 3: Morpholino Knockdown of pkd2 in Zebrafish

This protocol describes the microinjection of a morpholino antisense oligonucleotide to knockdown pkd2 expression in zebrafish embryos.<sup>[6][7][16]</sup>

### Materials:

- pkd2 translation-blocking morpholino (e.g., 5'-AGGACGAACGCGACTGGAGCTCATC-3')<sup>[7]</sup>
- Control morpholino (standard control or a 5-base mismatch morpholino)
- Phenol Red (0.05%)
- Microinjection apparatus (micromanipulator, microinjector, pulled glass capillaries)
- Fertilized zebrafish embryos (1-cell stage)

### Procedure:

- **Morpholino Preparation:** Resuspend the pkd2 and control morpholinos in sterile water to a stock concentration of 1-4 mM. Prepare a working solution by diluting the stock to the desired concentration (e.g., 0.5 mM) in sterile water containing 0.05% Phenol Red as a visualization aid.<sup>[7][16]</sup>
- **Embryo Collection:** Set up natural mating pairs of adult zebrafish and collect freshly fertilized embryos.
- **Microinjection:**
  - Align the 1-cell stage embryos on an agarose injection plate.
  - Load a pulled glass capillary with the morpholino working solution.
  - Calibrate the injection volume to deliver approximately 1-2 nL per embryo.
  - Inject the morpholino solution into the yolk of the embryos.
- **Incubation and Phenotyping:**
  - Incubate the injected embryos in E3 medium at 28.5°C.
  - Observe the embryos for the development of phenotypes such as dorsal body axis curvature and pronephric cysts at 2-5 days post-fertilization (dpf).<sup>[7][8]</sup>

## Protocol 4: Quantification of Pronephric Cysts in Zebrafish Larvae

This protocol outlines a method for quantifying the size of pronephric cysts in zebrafish larvae.

Materials:

- Zebrafish larvae (3-5 dpf)
- Microscope with a camera and imaging software
- Anesthetic (e.g., Tricaine/MS-222)

**Procedure:**

- Anesthetize Larvae: Anesthetize the zebrafish larvae in a solution of Tricaine.
- Imaging: Mount the larvae on a slide and capture brightfield or fluorescent images of the pronephric region.
- Cyst Measurement:
  - Using imaging software, measure the area or the longest and shortest diameters of the pronephric cysts.
  - Calculate the cyst volume assuming an elliptical shape.
  - Compare the cyst sizes between different experimental groups.

## Protocol 5: RNAi-mediated Knockdown of pkd-2 in *C. elegans*

This protocol describes the use of RNA interference (RNAi) by feeding to knockdown pkd-2 expression in *C. elegans*.[\[17\]](#)[\[18\]](#)

**Materials:**

- *E. coli* strain HT115(DE3)
- L4440 feeding vector containing a pkd-2 cDNA fragment
- L4440 empty vector (control)
- NGM plates containing ampicillin and IPTG
- Synchronized L4 stage hermaphrodite worms

**Procedure:**

- Bacterial Culture: Grow the HT115(DE3) bacteria containing the pkd-2 RNAi vector and the empty vector control in LB with ampicillin overnight.



- Plate Seeding: Seed NGM plates containing ampicillin and IPTG with the bacterial cultures and allow the bacterial lawn to grow overnight.
- Worm Culture: Place synchronized L4 hermaphrodite worms onto the RNAi feeding plates.
- Phenotyping: Score the F1 progeny for relevant phenotypes, such as defects in mating behavior (see Protocol 6).

## Protocol 6: *C. elegans* Mating Behavior Assay

This protocol describes a quantitative assay to assess male mating behavior in *C. elegans*.[\[2\]](#)  
[\[12\]](#)[\[19\]](#)

### Materials:

- NGM plates seeded with a small lawn of OP50 bacteria
- Adult male worms (e.g., wild-type and *pkd-2* mutants)
- Young adult hermaphrodite worms (e.g., *unc-31* mutants, which are immobile, to facilitate observation)
- Dissecting microscope

### Procedure:

- Assay Setup: Place a single adult male worm on an NGM plate with several young adult hermaphrodites.
- Observation: Observe the male's behavior under a dissecting microscope and record the following parameters:
  - Response to contact: The ability of the male to initiate backing and turning behavior upon contacting a hermaphrodite.
  - Vulva location: The efficiency with which the male locates the vulva after making contact. This can be quantified by counting the number of passes over the vulva before spicule insertion is attempted.

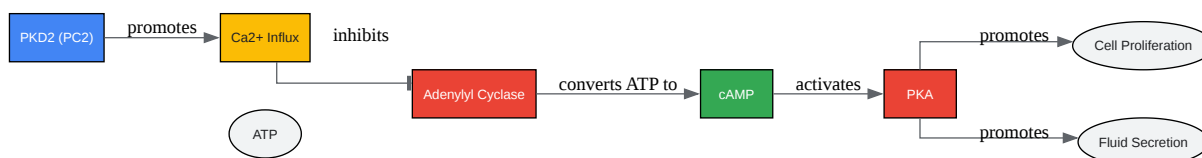
- Spicule insertion and sperm transfer: The success rate of spicule insertion and ejaculation.
- Quantification: For each male, record the time taken to perform each step of the mating sequence and the success rate. Compare the performance of mutant males to wild-type controls.

## Signaling Pathways Involving PKD2

Dysfunction of PKD2 leads to the dysregulation of several key signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.

### cAMP Signaling Pathway

In ADPKD, loss of PKD2 function leads to increased intracellular cyclic AMP (cAMP) levels. This is thought to occur due to the loss of PC2-mediated calcium influx, which normally inhibits adenylyl cyclase activity.[20][21] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes cell proliferation and fluid secretion, key drivers of cyst growth.[20][22]

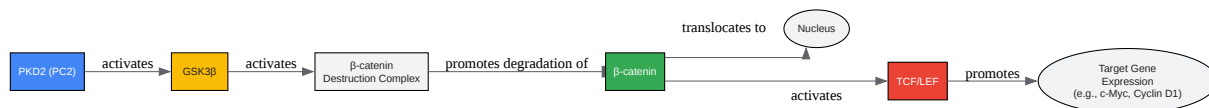


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Caption: Dysregulation of cAMP signaling in ADPKD.

### Wnt Signaling Pathway

The Wnt signaling pathway is also implicated in ADPKD pathogenesis. Loss of PKD2 has been shown to lead to the upregulation of  $\beta$ -catenin, a key component of the canonical Wnt pathway. [1][23] This can result in increased cell proliferation and a loss of cell polarity, contributing to cyst formation.

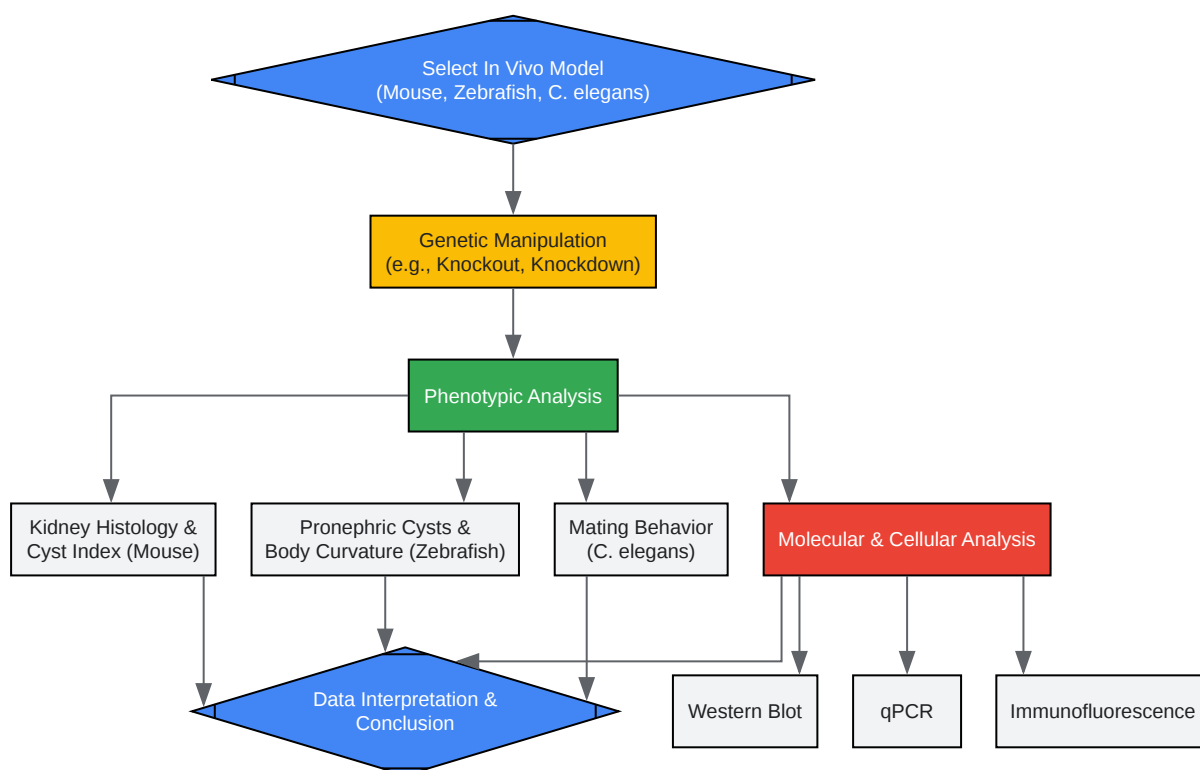


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Caption: Aberrant Wnt/ $\beta$ -catenin signaling in PKD2 dysfunction.

## Experimental Workflow for In Vivo PKD2 Studies

The following diagram illustrates a general experimental workflow for investigating PKD2 function using in vivo models.



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